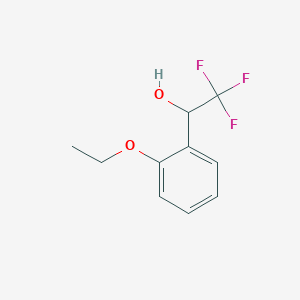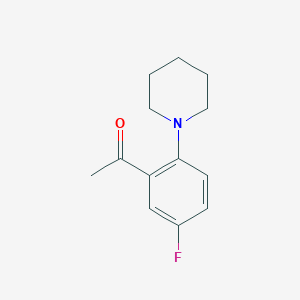
5'-Fluoro-2'-(1-piperidyl)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Fluoro-2’-(1-piperidyl)acetophenone, also known as 1-(5-fluoro-2-piperidin-1-ylphenyl)ethanone, is a fluorinated acetophenone derivative with the molecular formula C13H16FNO and a molecular weight of 221.27 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-(1-piperidyl)acetophenone typically involves the reaction of 5-fluoro-2-nitroacetophenone with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for 5’-Fluoro-2’-(1-piperidyl)acetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
化学反応の分析
Types of Reactions
5’-Fluoro-2’-(1-piperidyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
科学的研究の応用
5’-Fluoro-2’-(1-piperidyl)acetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5’-Fluoro-2’-(1-piperidyl)acetophenone involves its interaction with specific molecular targets. The compound’s fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- 2’-Fluoro-5’-(1-piperidyl)acetophenone
- 4’-Fluoro-2’-(1-piperidyl)acetophenone
- 5’-Chloro-2’-(1-piperidyl)acetophenone
Uniqueness
5’-Fluoro-2’-(1-piperidyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5’ position and the piperidine ring at the 2’ position enhances its stability and reactivity compared to other similar compounds.
特性
分子式 |
C13H16FNO |
|---|---|
分子量 |
221.27 g/mol |
IUPAC名 |
1-(5-fluoro-2-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H16FNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
KKZIVOMTVXGYBG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


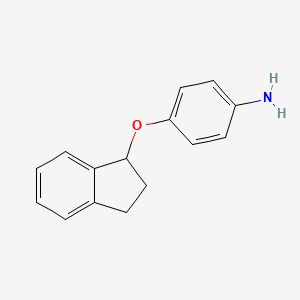
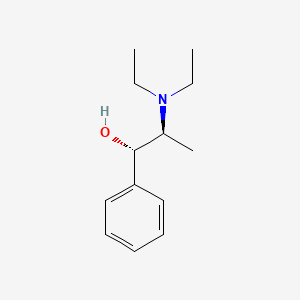

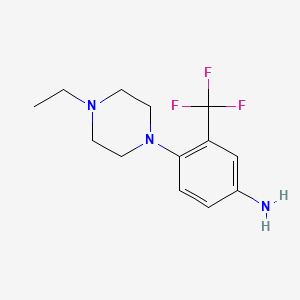
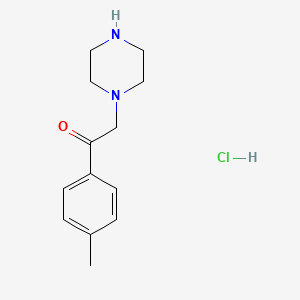

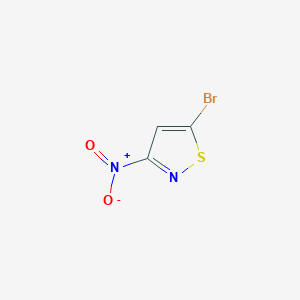

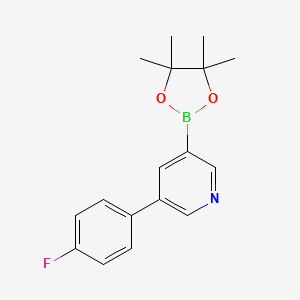
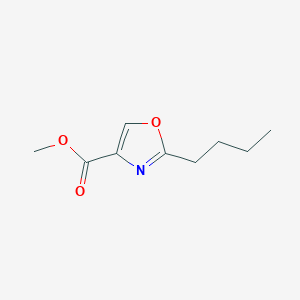
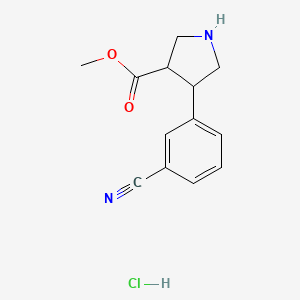
![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
